

# TRV-7019 (Oliceridine): A Comparative Analysis Against Traditional Opioids in Acute Pain Management

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## Compound of Interest

Compound Name: TRV-7019

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A new generation of opioid analgesic, **TRV-7019** (oliceridine), has demonstrated comparable pain relief to traditional opioids like morphine but with a potentially improved safety profile, particularly concerning respiratory and gastrointestinal side effects. This guide provides a comprehensive comparison based on key clinical trial data for researchers, scientists, and drug development professionals.

**TRV-7019** is a G protein-biased agonist at the  $\mu$ -opioid receptor. This mechanism is designed to separate the analgesic effects, primarily mediated by G-protein signaling, from the adverse effects, which are thought to be significantly influenced by  $\beta$ -arrestin recruitment.<sup>[1][2]</sup>

Traditional opioids, such as morphine, activate both pathways.

## Efficacy Data: A Head-to-Head Comparison

Clinical trials have demonstrated that **TRV-7019** provides effective and rapid analgesia for moderate to severe acute pain, with an efficacy non-inferior to morphine at appropriate doses. The primary measure of efficacy in the pivotal APOLLO-1 and APOLLO-2 trials was the responder rate, defined as a patient achieving a  $\geq 30\%$  improvement in the sum of pain intensity difference over the study period without early discontinuation.

Table 1: Analgesic Efficacy of **TRV-7019** vs. Morphine and Placebo

Clinical Trial	Treatment Group (Demand Dose)	Responder Rate (%)
APOLLO-1 (Bunionectomy)	Placebo	15.2%
TRV-7019 (0.1 mg)	50.0%	
TRV-7019 (0.35 mg)	62.0%	
TRV-7019 (0.5 mg)	65.8%	
Morphine (1 mg)	Not directly reported as responder rate, but 0.35 mg and 0.5 mg TRV-7019 were non-inferior.	
APOLLO-2 (Abdominoplasty)	Placebo	45.7%
TRV-7019 (0.1 mg)	61.0%	
TRV-7019 (0.35 mg)	76.3%	
TRV-7019 (0.5 mg)	70.0%	
Morphine (1 mg)	78.3%	

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[\[3\]](#)[\[4\]](#)

## Adverse Event Profile: The Key Differentiator

The potential advantage of **TRV-7019** lies in its safety and tolerability profile. Key studies have focused on two of the most significant and dose-limiting side effects of traditional opioids: respiratory depression and gastrointestinal adverse events.

### Respiratory Safety

A key secondary endpoint in the APOLLO trials was the Respiratory Safety Burden (RSB), a composite measure of the cumulative duration of respiratory safety events. While not always statistically significant, the data suggests a dose-dependent increase in RSB for **TRV-7019** that, at equi-analgesic doses, is comparable to or numerically lower than morphine.[\[3\]](#)[\[4\]](#) A

study in healthy older volunteers demonstrated that **TRV-7019** resulted in significantly less respiratory depression compared to morphine.[\[5\]](#)

Table 2: Respiratory Adverse Events of **TRV-7019** vs. Morphine

Clinical Trial	Treatment Group (Demand Dose)	Respiratory Safety Burden (Mean Hours)	Incidence of Respiratory Safety Events (%)
APOLLO-1 (Bunionectomy)	Placebo	0	Not Reported
TRV-7019 (0.1 mg)	0.04	Not Reported	
TRV-7019 (0.35 mg)	0.28	Not Reported	
TRV-7019 (0.5 mg)	0.8	Not Reported	
Morphine (1 mg)	1.1	Not Reported	
APOLLO-2 (Abdominoplasty)	Placebo	0.60	6%
TRV-7019 (0.1 mg)	0.43	Not Reported	
TRV-7019 (0.35 mg)	1.48	21.5%	
TRV-7019 (0.5 mg)	1.59	22.5%	
Morphine (1 mg)	1.72	26.8%	
Pooled APOLLO Data	TRV-7019 (0.35 mg)	-	15.2%
TRV-7019 (0.5 mg)	-	18.2%	
Morphine (1 mg)	-	22.8%	

Data sourced from the APOLLO-1, APOLLO-2, and pooled data analyses.[\[3\]](#)[\[4\]](#)[\[6\]](#)

## Gastrointestinal Tolerability

The APOLLO trials demonstrated a dose-dependent increase in gastrointestinal adverse events with **TRV-7019**. However, at equi-analgesic doses to morphine, the incidence of nausea

and vomiting was lower with **TRV-7019**.<sup>[3][4]</sup> An exploratory analysis of the APOLLO trials found that the odds of achieving a "complete GI response" (no vomiting and no use of rescue antiemetics) were 2-3 times higher with oliceridine compared to morphine when controlled for analgesic effect.<sup>[7][8]</sup>

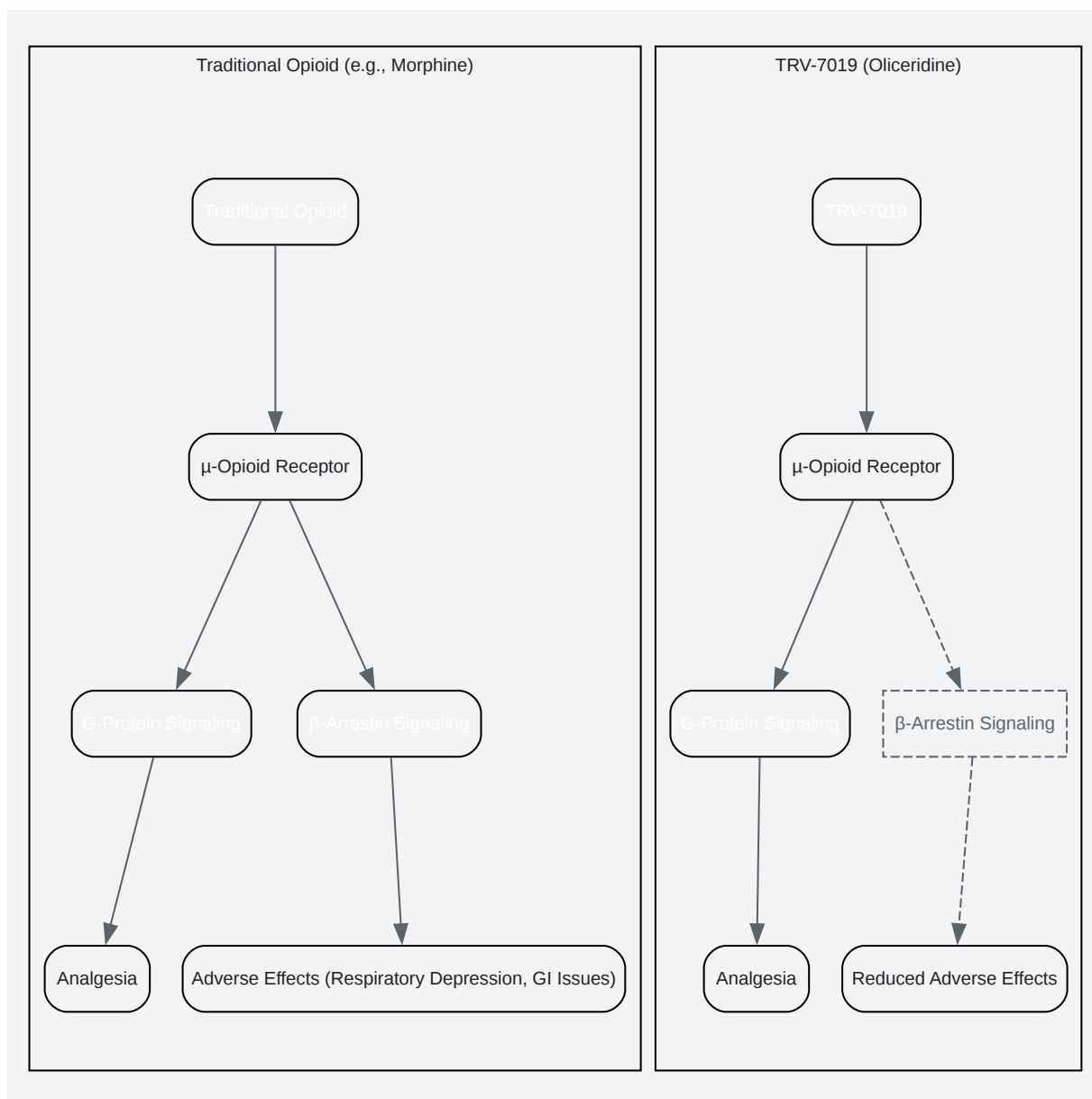
Table 3: Gastrointestinal Adverse Events of **TRV-7019** vs. Morphine

Clinical Trial	Treatment Group (Demand Dose)	Nausea and/or Vomiting (%)	Overall GI Adverse Events (%)
APOLLO-1 (Bunionectomy)	Placebo	Not Reported	24.1%
TRV-7019 (0.1 mg)	Not Reported	40.8%	
TRV-7019 (0.35 mg)	Not Reported	59.5%	
TRV-7019 (0.5 mg)	Not Reported	70.9%	
Morphine (1 mg)	Not Reported	72.4%	
APOLLO-2 (Abdominoplasty)	Placebo	Not Reported	47.0%
TRV-7019 (0.1 mg)	Not Reported	49.4%	
TRV-7019 (0.35 mg)	Lower than morphine	65.8%	
TRV-7019 (0.5 mg)	Lower than morphine	78.8%	
Morphine (1 mg)	Not Reported	79.3%	

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.<sup>[3][4][9]</sup>

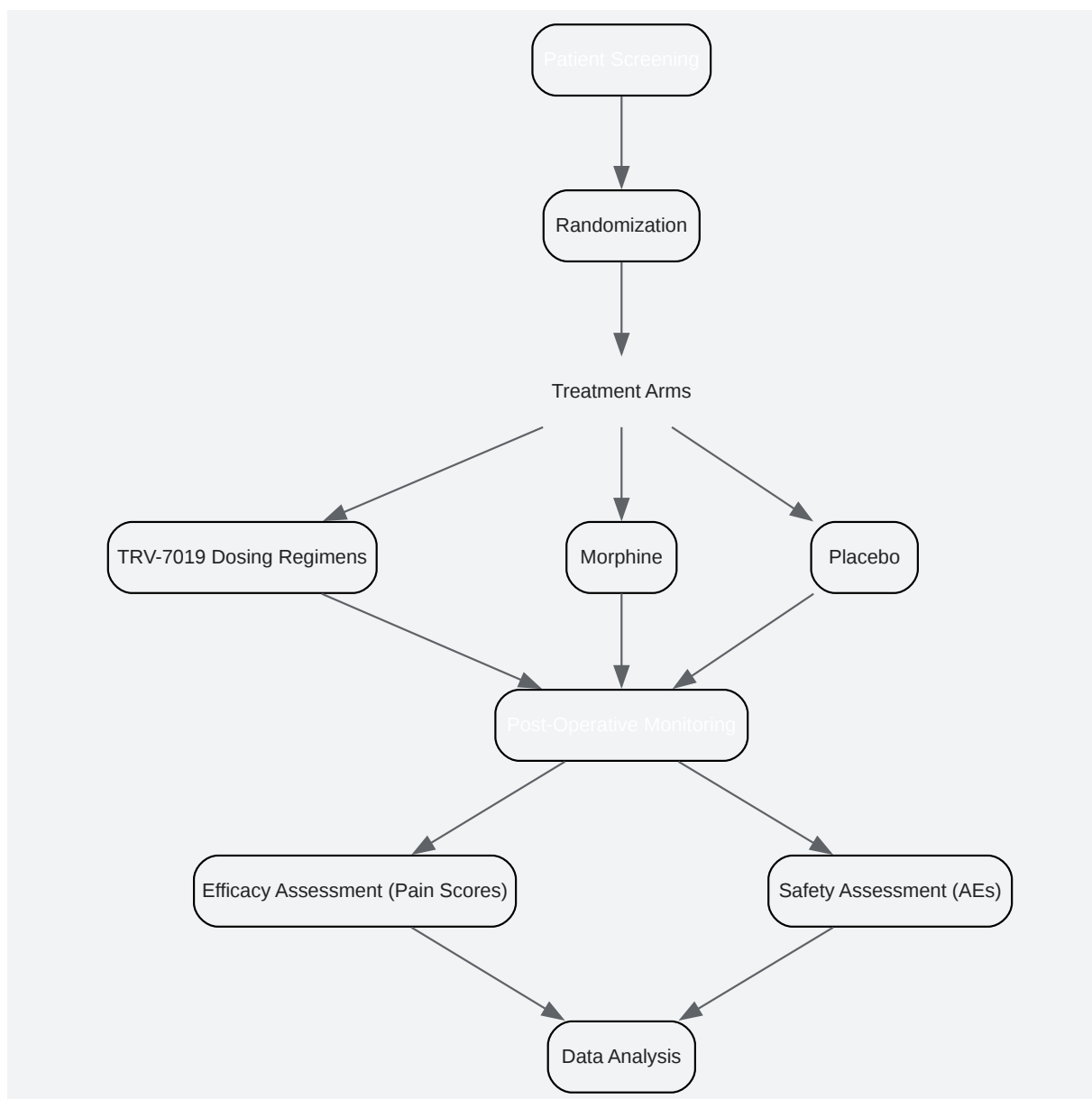
## Signaling Pathways and Experimental Workflow

The distinct pharmacological profile of **TRV-7019** is rooted in its biased agonism at the  $\mu$ -opioid receptor. The following diagrams illustrate this unique signaling pathway and the general workflow of the pivotal clinical trials.



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Caption: Signaling pathways of traditional opioids vs. **TRV-7019**.



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Caption: General workflow of the APOLLO clinical trials.

## Experimental Protocols

## APOLLO-1 (Bunionectomy) and APOLLO-2 (Abdominoplasty) Phase III Trials

- Objective: To evaluate the analgesic efficacy and safety of intravenous (IV) **TRV-7019** compared with placebo for the management of moderate to severe acute postoperative pain.
- Design: These were randomized, double-blind, placebo- and active-controlled studies.
- Participants: Adult patients undergoing bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2) with moderate to severe postoperative pain.
- Intervention: Patients were randomized to receive one of several treatment regimens administered via patient-controlled analgesia (PCA):
  - **TRV-7019**: 1.5 mg loading dose followed by demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.
  - Morphine: 4 mg loading dose followed by 1 mg demand doses.
  - Placebo.
- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, comparing each **TRV-7019** regimen to placebo over a 48-hour (APOLLO-1) or 24-hour (APOLLO-2) period.
- Secondary Endpoints: Included a comparison of responder rates versus morphine and an assessment of the Respiratory Safety Burden (RSB) for each **TRV-7019** regimen compared to morphine. Safety and tolerability were also assessed through the monitoring of adverse events.[\[3\]](#)[\[4\]](#)

## Healthy Volunteer Respiratory Depression Study

- Objective: To compare the ventilatory effects of equianalgesic doses of **TRV-7019** and morphine in healthy older volunteers.
- Design: A crossover study where participants received two different doses of IV morphine and IV **TRV-7019**.
- Participants: Healthy volunteers aged 55 years and older.

- Intervention: Participants received 0.5 mg and 2.0 mg of **TRV-7019**, and 2.0 mg and 8.0 mg of morphine in a randomized order.
- Primary Outcome: The primary outcome was the measurement of the hypercapnic ventilatory response using a carbon dioxide rebreathing technique at baseline and at hourly intervals for six hours post-treatment.[5]

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